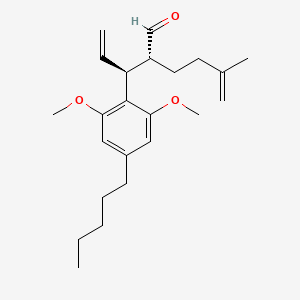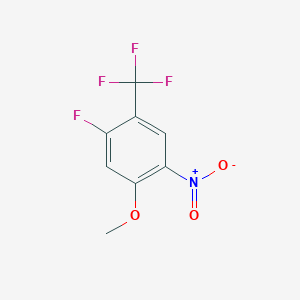![molecular formula C21H21BrO6 B13434511 [3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate CAS No. 18933-67-0](/img/structure/B13434511.png)
[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate is a complex organic compound that features a benzoyloxy group, a bromomethyl group, and a methoxy group attached to an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate typically involves multiple steps, including the introduction of the benzoyloxy, bromomethyl, and methoxy groups. One common method involves the bromination of a suitable precursor, followed by esterification and methoxylation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. Studies focus on their efficacy, safety, and mechanism of action in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of [3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-Benzoyloxy-2-(chloromethyl)-6-methoxyoxan-4-yl] benzoate: Similar structure with a chloromethyl group instead of a bromomethyl group.
[3-Benzoyloxy-2-(methyl)-6-methoxyoxan-4-yl] benzoate: Similar structure with a methyl group instead of a bromomethyl group.
[3-Benzoyloxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] benzoate: Similar structure with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in [3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where the bromomethyl functionality is advantageous.
Eigenschaften
CAS-Nummer |
18933-67-0 |
|---|---|
Molekularformel |
C21H21BrO6 |
Molekulargewicht |
449.3 g/mol |
IUPAC-Name |
[3-benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate |
InChI |
InChI=1S/C21H21BrO6/c1-25-18-12-16(27-20(23)14-8-4-2-5-9-14)19(17(13-22)26-18)28-21(24)15-10-6-3-7-11-15/h2-11,16-19H,12-13H2,1H3 |
InChI-Schlüssel |
VSTJWUMERKEGGP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC(C(C(O1)CBr)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)


![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)

![5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)
